molecular formula C23H23N3O3S B2792021 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 898452-34-1

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No. B2792021
CAS RN: 898452-34-1
M. Wt: 421.52
InChI Key: QRMBJDFSWCOQHB-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, also known as ITX-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ITX-3 has been shown to inhibit the activity of a number of enzymes and proteins that are involved in various cellular processes, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide involves its ability to bind to and inhibit the activity of specific enzymes and proteins. For example, this compound inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. Similarly, this compound inhibits the activity of HDAC6 by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzymes and proteins that it inhibits. For example, inhibition of CK2 has been shown to result in decreased cell growth and proliferation, while inhibition of HDAC6 has been shown to result in increased acetylation of proteins and altered microtubule dynamics.

Advantages and Limitations for Lab Experiments

One advantage of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these molecules. However, one limitation of this compound is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide. One area of research could focus on the development of more potent and selective inhibitors of CK2 and HDAC6. Another area of research could focus on the use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, research could focus on the identification of other enzymes and proteins that are inhibited by this compound, which could lead to the development of new therapeutic targets.

Synthesis Methods

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide involves several steps, starting with the reaction of 2-(indolin-1-yl)ethanamine and 2-bromoethyl thiophene-2-carboxylate to form the intermediate compound, 2-(2-(thiophen-2-yl)ethyl)indole. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form this compound.

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide has been extensively studied for its potential therapeutic applications in a number of areas. One area of research has focused on the use of this compound as an inhibitor of the protein kinase CK2, which is involved in a number of cellular processes including cell growth and proliferation. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which has been implicated in the development of cancer and neurodegenerative diseases.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-18-10-8-17(9-11-18)25-23(28)22(27)24-15-20(21-7-4-14-30-21)26-13-12-16-5-2-3-6-19(16)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMBJDFSWCOQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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